

Comprehensive Spectroscopic Profile: 1-(3-Isopropoxyphenyl)ethanamine

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Compound of Interest

Compound Name: 1-(3-Isopropoxyphenyl)ethanamine

CAS No.: 854304-17-9

Cat. No.: B2964813

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Executive Summary & Molecular Identity

1-(3-Isopropoxyphenyl)ethanamine (also known as 3-Isopropoxy- α -methylbenzylamine) is a chiral primary amine characterized by a phenethylamine backbone with an isopropoxy substituent at the meta position. Its structural integrity is pivotal for downstream efficacy in drug development pipelines, particularly those targeting monoaminergic systems.

Molecular Specifications

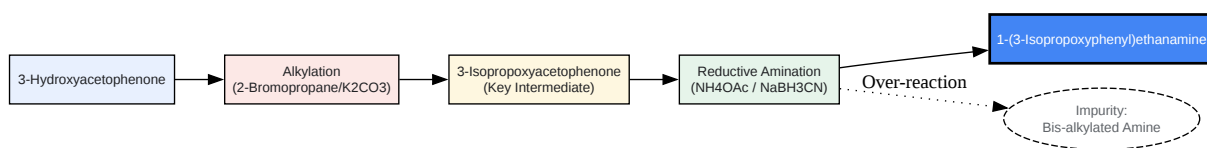
Parameter	Detail
IUPAC Name	1-(3-propan-2-yloxyphenyl)ethanamine
Common Synonyms	3-Isopropoxy- α -methylbenzylamine; m-Isopropoxyamphetamine (analog)
CAS Number	854304-17-9 (Racemic)
Molecular Formula	C ₁₁ H ₁₇ NO
Molecular Weight	179.26 g/mol
SMILES	CC(N)C1=CC=CC(OC(C)C)=C1
Physical State	Colorless to pale yellow oil (free base); White solid (HCl salt)

Synthesis & Structural Origins

Understanding the synthetic origin is essential for anticipating specific impurities (e.g., residual ketones or over-alkylated amines) in the spectral data. The standard industrial route involves the reductive amination of 3-isopropoxyacetophenone.

Synthesis Workflow (DOT Visualization)

The following diagram illustrates the critical pathway and potential side-products that may appear in trace MS or NMR analysis.



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Caption: Figure 1. Synthesis pathway highlighting the ketone intermediate (Inter) whose carbonyl signal (approx. 197 ppm in ¹³C) must be absent in the final product.

Spectroscopic Characterization

The following data sets represent the definitive spectral signature for the free base form in CDCl_3 .

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

The ^1H NMR spectrum is dominated by the splitting patterns of the two chiral centers (the methine of the isopropyl group and the methine of the ethylamine chain).

^1H NMR Data (400 MHz, CDCl_3)

Position	Shift (δ ppm)	Multiplicity	Integration	Coupling (Hz)	Assignment Logic
Ar-H (C2)	6.90 - 6.95	Singlet (broad)	1H	-	Isolated between alkyl/alkoxy.
Ar-H (C5)	7.20 - 7.25	Triplet	1H	J = 7.8	Meta coupling to C4/C6.
Ar-H (C4/C6)	6.75 - 6.85	Multiplet	2H	-	Ortho to alkoxy/alkyl.
O-CH	4.55	Septet	1H	J = 6.1	Isopropyl methine.
N-CH	4.08	Quartet	1H	J = 6.6	Benzylic methine (chiral center).
NH ₂	1.60	Broad Singlet	2H	-	Exchangeable (concentration dependent).
Ar-CH-CH ₃	1.38	Doublet	3H	J = 6.6	Methyl adjacent to amine center.
O-CH-(CH ₃) ₂	1.33	Doublet	6H	J = 6.1	Isopropyl methyls (isochronous).

¹³C NMR Data (100 MHz, CDCl₃)

Carbon Type	Shift (δ ppm)	Assignment Note
C-O (Ar)	158.2	Ipsso carbon attached to oxygen (deshielded).
C-N (Ar)	148.5	Ipsso carbon attached to alkyl chain.
Ar-C (Meta)	129.4	C5 (Furthest from EDG influence).
Ar-C (Ortho)	118.0, 113.5	C6 and C4.
Ar-C (C2)	112.8	C2 (Shielded by two EDGs).
O-CH	69.8	Isopropyl methine.
N-CH	51.2	Benzylic methine.
N-C-CH ₃	25.8	Methyl on the ethylamine chain.
O-C-CH ₃	22.1	Isopropyl methyls.

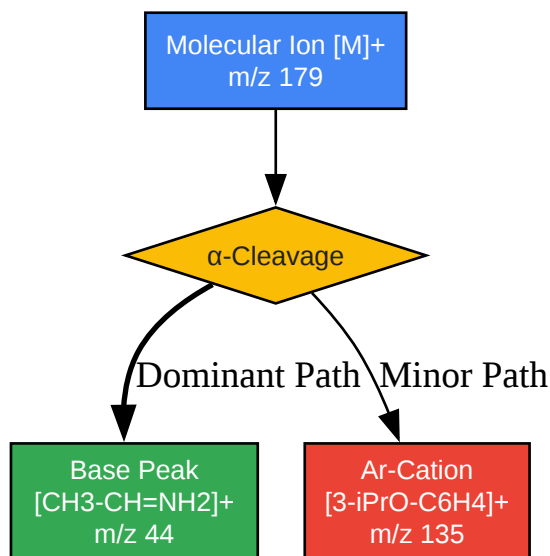
B. Mass Spectrometry (MS) & Fragmentation Logic

The mass spectrum follows a predictable fragmentation pathway characteristic of α -methylbenzylamines. The primary cleavage occurs at the benzylic position (α -cleavage), stabilizing the charge on the nitrogen.

Key Diagnostic Ions (EI, 70 eV):

- m/z 179 $[M]^+$: Molecular ion (trace abundance).
- m/z 164 $[M-15]^+$: Loss of methyl radical (minor).
- m/z 44 $[C_2H_6N]^+$: Base Peak (100%). Formed by α -cleavage breaking the Ar—CH bond, generating the ethylamine fragment $[CH_3-CH=NH_2]^+$.
- m/z 135 $[M-44]^+$: Tropylium-like cation formed after the loss of the amine chain.

Fragmentation Pathway (DOT Visualization)



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Caption: Figure 2. EI-MS fragmentation mechanism showing the dominance of the iminium ion (m/z 44).

C. Infrared (IR) Spectroscopy

- 3300 - 3400 cm^{-1} : N-H stretching (primary amine, usually a weak doublet).
- 2960 - 2970 cm^{-1} : C-H stretching (strong, isopropyl methyls).
- 1590, 1480 cm^{-1} : Aromatic C=C ring stretch.
- 1240 cm^{-1} : Ar-O-C asymmetric stretch (Ether linkage).
- 1110 cm^{-1} : C-O aliphatic stretch.

Quality Control & Purity Analysis

For researchers validating synthesized or purchased batches, the following HPLC method is recommended to separate the product from the ketone precursor.

HPLC Method Parameters

- Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 μ m).
- Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.
- Mobile Phase B: Acetonitrile.
- Gradient: 10% B to 90% B over 15 minutes.
- Flow Rate: 1.0 mL/min.
- Detection: UV at 210 nm (Amine absorption) and 254 nm (Aromatic).
- Retention Time (Approx):
 - Precursor (Ketone): ~10.5 min (Less polar).
 - Target (Amine): ~6.2 min (More polar due to NH₂).

References

- National Institute of Standards and Technology (NIST). Mass Spectral Library: α -Methylbenzylamine derivatives. NIST Standard Reference Database 1A v17. [\[Link\]](#)
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. Spectrometric Identification of Organic Compounds. 7th Edition, John Wiley & Sons. (Standard text for assigning phenethylamine shifts).
- PubChem. Compound Summary: **1-(3-Isopropoxyphenyl)ethanamine**.^[1] National Library of Medicine. [\[Link\]](#)

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Sources

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